1-(3,4-dichlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a useful research compound. Its molecular formula is C18H13Cl2N3O and its molecular weight is 358.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Disease Treatment
- A related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was synthesized and tested as an inhibitor of human monoamine oxidase (MAO) A and B. It showed notable inhibition, suggesting potential for treating neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Anticancer Activity
- A series of compounds including 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities. Some of these compounds showed more activity than the lead compound in the PC-3 cell line, indicating potential as novel chemotherapeutics for cancer treatment (Wang et al., 2012).
Enzyme Inhibition
- Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. These molecules are considered valuable in drug designing programs (Nazir et al., 2018).
Antimicrobial Evaluation
- The synthesis under microwave irradiation of triazolo-thiadiazoles and other diazoles bearing indole moieties, including oxadiazoles, showed antifungal and antibacterial activities, suggesting their use in developing new antimicrobial agents (Gomha & Riyadh, 2011).
Apoptosis Inducers in Cancer Research
- Indole-2-carboxylic acid benzylidene-hydrazides and related compounds, including 1,2,4-oxadiazoles, were studied for their apoptosis-inducing activities in cancer research. These studies have identified potential drugs and their molecular targets, enhancing the understanding of signaling pathways in cancer treatment (Cai et al., 2006).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . 1,3,4-oxadiazole derivatives also show a wide range of biological activities .
Mode of action
The mode of action of indole and 1,3,4-oxadiazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds interact with their targets to modulate their activity, which can lead to changes in cellular processes .
Biochemical pathways
The affected pathways can also vary greatly depending on the specific compound and its targets. For example, some indole derivatives can affect pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
The ADME properties of indole and 1,3,4-oxadiazole derivatives can vary greatly depending on the specific compound. Generally, these compounds are well absorbed and distributed in the body, metabolized to various extents, and excreted .
Result of action
The molecular and cellular effects of the action of indole and 1,3,4-oxadiazole derivatives can include changes in gene expression, protein activity, cell proliferation, and cell death, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and 1,3,4-oxadiazole derivatives .
Properties
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c1-11-21-22-18(24-11)17-9-13-4-2-3-5-16(13)23(17)10-12-6-7-14(19)15(20)8-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAZCNUPBRKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.